molecular formula C17H20FN3O3 B2433525 6-(3-ethoxypropyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1173047-36-3

6-(3-ethoxypropyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2433525
CAS RN: 1173047-36-3
M. Wt: 333.363
InChI Key: ZFUTUHFFDUIAQQ-UHFFFAOYSA-N
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Description

6-(3-ethoxypropyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H20FN3O3 and its molecular weight is 333.363. The purity is usually 95%.
BenchChem offers high-quality 6-(3-ethoxypropyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-ethoxypropyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitors of Human Neutrophil Elastase

Compounds similar to 6-(3-ethoxypropyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been explored as inhibitors of human neutrophil elastase (HNE). This enzyme is involved in various diseases, and inhibition can be beneficial for treatment. For example, one study describes the potential of these compounds for topical pulmonary application via inhalation, indicating their relevance in respiratory conditions (Expert Opinion on Therapeutic Patents, 2009).

Electron Transport Layer in Inverted Polymer Solar Cells

A novel n-type conjugated polyelectrolyte, structurally related to the given compound, was synthesized for use as an electron transport layer in inverted polymer solar cells. This application underscores the compound's potential in the field of renewable energy, particularly in enhancing the efficiency of solar cells (Macromolecules, 2015).

Synthesis and Characterization of Derivatives

Research has been conducted on synthesizing and characterizing various derivatives of related pyrrolo[3,4-d]pyrimidine compounds. These studies focus on understanding the chemical structures, spectral properties, and potential applications of these derivatives in various fields, including materials science and pharmaceuticals. For example, a study detailed the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives and explored their structural and electronic properties (RSC Advances, 2019).

Antibacterial Properties

Certain substituted thienopyrimidines, structurally related to the given compound, have been synthesized and evaluated for their antibacterial properties. This research suggests potential medical applications, particularly in developing new antibacterial agents (Asian Journal of Research in Chemistry, 2013).

Optical and Electrochemical Properties

Studies have also explored the optical and electrochemical properties of derivatives of pyrrolo[3,4-d]pyrimidines. These properties are crucial in the development of new materials for optoelectronic applications, such as sensors, displays, and solar cells. For instance, research on symmetrically substituted diketopyrrolopyrrole derivatives underlined their potential as organic optoelectronic materials (Dyes and Pigments, 2014).

properties

IUPAC Name

6-(3-ethoxypropyl)-4-(3-fluorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-2-24-8-4-7-21-10-13-14(16(21)22)15(20-17(23)19-13)11-5-3-6-12(18)9-11/h3,5-6,9,15H,2,4,7-8,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUTUHFFDUIAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.